molecular formula C13H18N2O3 B2387499 Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate CAS No. 1428375-38-5

Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate

Cat. No.: B2387499
CAS No.: 1428375-38-5
M. Wt: 250.298
InChI Key: BOTWJGKKRQTZOT-UHFFFAOYSA-N
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Description

Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate typically involves the reaction of ethyl 4-hydroxy piperidine-1-carboxylate with pyridin-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Another piperidine derivative with a pyrazinyl group instead of a pyridinyl group.

    Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: A similar compound with an amino group instead of an oxy group.

    Icaridin: A piperidine derivative used as an insect repellent.

Properties

IUPAC Name

ethyl 4-pyridin-2-yloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-17-13(16)15-9-6-11(7-10-15)18-12-5-3-4-8-14-12/h3-5,8,11H,2,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTWJGKKRQTZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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